2-Pyrazoline

概要

説明

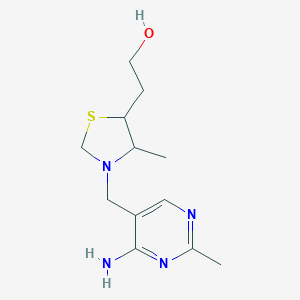

2-Pyrazoline is a heterocyclic organic compound that has garnered interest due to its presence in various pharmacologically active molecules. It serves as a core structure in many therapeutic agents, exhibiting a wide range of biological activities. The significance of the 2-pyrazoline nucleus is highlighted by its inclusion in drugs across diverse therapeutic categories, such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant medications .

Synthesis Analysis

The synthesis of 2-pyrazoline derivatives has been achieved through various methods. One approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives to yield a series of 2-pyrazolines . Another method includes the intramolecular Michael addition of α,β-unsaturated hydrazones, followed by a regioselective reduction to produce pyrazolidine derivatives . Additionally, an enantioselective synthesis of 2-pyrazolines has been reported using organocatalytic asymmetric conjugate addition catalyzed by cinchona alkaloids . These synthetic routes have been developed to provide access to a range of 2-pyrazoline derivatives, including those with potential neuropharmacological effects .

Molecular Structure Analysis

The molecular structures of synthesized 2-pyrazoline derivatives are typically confirmed using various physicochemical and spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . In some cases, the structure of novel derivatives has also been characterized by X-ray crystallography . The structural diversity of these compounds contributes to their different pharmacological and photophysical properties.

Chemical Reactions Analysis

2-Pyrazoline derivatives can undergo further chemical reactions to yield a variety of compounds. For instance, the reaction of Schiff's bases derived from 2-pyrazolines with benzoyl hydrazine or acetic anhydride can afford benzohydrazide derivatives or cyclized compounds, respectively . Additionally, the fluorescent properties of 2-pyrazolines can be tuned by structural modifications, as demonstrated by the synthesis of derivatives with varying substituents that affect emission intensity and wavelength .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyrazoline derivatives are influenced by their molecular structure. For example, 1,3,5-triaryl-2-pyrazolines with homologous alkoxy groups exhibit fluorescence in the blue region of the visible spectrum . The solvatochromic behavior of certain 2-pyrazoline derivatives has been studied, revealing their sensitivity to solvent polarity and the nature of solute-solvent interactions . Moreover, the pharmacokinetic profiles of these compounds, including their absorption, distribution, metabolism, and elimination, have been predicted using in silico techniques and confirmed through acute toxicity studies .

科学的研究の応用

Antibacterial and Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Pyrazoline derivatives have been synthesized and studied for their antibacterial and antifungal activities . These compounds have shown potential in combating various bacterial and fungal strains .

- Methods of Application : The 2-pyrazoline derivatives were synthesized from α,β -unsaturated ketones. New 2-pyrazoline derivatives bearing benzenesulfonamide moieties were then synthesized by condensing the appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride .

- Results : The newly synthesized compounds were characterized based on IR and 1 H-NMR spectral data as well as physical data. Antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans was studied using the Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods .

Pharmacological Activities

- Scientific Field : Pharmacology

- Application Summary : Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry .

- Methods of Application : Pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis .

- Results : The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib, cefoselis, dorzolamide, difenamizole, rimonabant, celecoxib, phenylbutazone, ramifenazone, muzolimine, CDPPB, and betazole .

Chemo-sensor for Zn2+ ions recognition

- Scientific Field : Analytical Chemistry

- Application Summary : Pyrazoline derivatives have been highlighted for their potential application as chemo-sensor for Zn2+ ions recognition .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Pyrazoline compounds exhibit excellent sensitivity & selectivity and emitting blue-light with high quantum yields and electroluminescence, along with a superior limit of detection .

Synthesis of Novel Diphenyl-Substituted Pyrazoline Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : A series of novel diphenyl-substituted pyrazoline derivatives have been synthesized .

- Methods of Application : The synthesis was carried out by reacting a chalcone derivative with phenylhydrazine .

- Results : The newly synthesized diphenyl-substitified pyrazoline derivatives were characterized and studied .

Opto-Electronic Properties

- Scientific Field : Physical Chemistry

- Application Summary : Investigations on the opto-electronic properties of 2-Pyrazoline have been carried out .

- Methods of Application : The investigations involve many physico-chemical modifications that can be precisely achieved through fluorescence spectroscopy along with other techniques .

- Results : The studies have provided insights into the opto-electronic properties of 2-Pyrazoline .

Fluorescent Probe for Detecting Nucleophilic Aromatic Substitution Reactions

- Scientific Field : Analytical Chemistry

- Application Summary : 2-Pyrazoline has potential application for detecting nucleophilic aromatic substitution reactions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The 2-Pyrazoline based probe exhibits excellent sensitivity and selectivity .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolines have been intensively studied as targets for potential anticancer therapeutics . Many pyrazoline derivatives have shown remarkable cytotoxic activities in the form of heterocyclic or non-heterocyclic based hybrids, such as with coumarins, triazoles, and steroids .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compounds containing the pyrazoline nucleus have been studied against cancer cell lines, or protein targets like EGFR .

Brightening Agents in Synthetic Fibers, Papers and Textiles

- Scientific Field : Material Science

- Application Summary : Pyrazolines are used as brightening agents in synthetic fibers, papers and textiles .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of pyrazolines has revolutionized various fields .

Fluorescent Probes in Chemo-sensors

- Scientific Field : Analytical Chemistry

- Application Summary : Pyrazolines are used as fluorescent probes in some elaborate chemo-sensors .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of pyrazolines has revolutionized various fields .

Recognition of Transition Metal Ions

- Scientific Field : Analytical Chemistry

- Application Summary : Pyrazolines are used for the recognition of transition metal ions .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of pyrazolines has revolutionized various fields .

Hole-Transport Material

Safety And Hazards

将来の方向性

The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . The focus will always be on new greener and more economical ways for their synthesis . The synthesis of fine crystals of 3,4,5-triethoxycarbonyl-2-pyrazoline by the introduction of palladium chloride (PdCl2) to ethyl diazoacetate (EDA) in a high-pressure reactor at ambient temperature seems to be an interesting synthetic approach .

特性

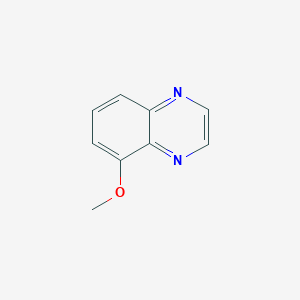

IUPAC Name |

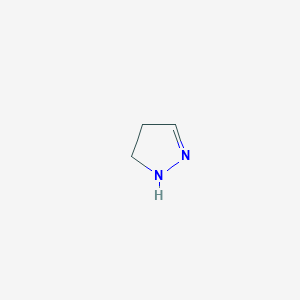

4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGBIXXDQFWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870460 | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazoline | |

CAS RN |

109-98-8, 36118-45-3 | |

| Record name | 2-Pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)